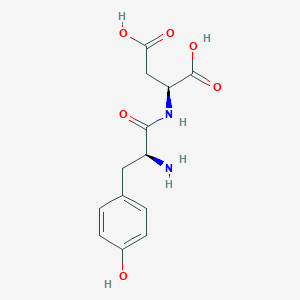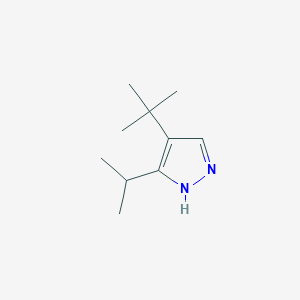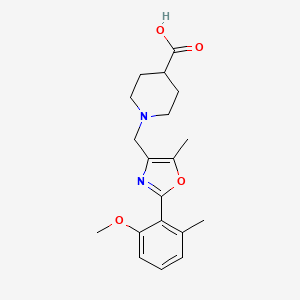
1-((2-(2-Methoxy-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(2-Methoxy-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a methoxy-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(2-Methoxy-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Attachment of the Methoxy-Substituted Phenyl Group:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination process.
Coupling of the Piperidine and Oxazole Rings: The final step involves coupling the piperidine ring with the oxazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-substituted phenyl group.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring opening.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the oxazole ring or ring-opened products.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1-((2-(2-Methoxy-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-((2-(2-Methoxy-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
- 1-((2-(2-Methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- 1-((2-(2-Methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- 1-((2-(2-Methoxy-6-methylphenyl)-5-ethyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
Uniqueness: 1-((2-(2-Methoxy-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to the specific substitution pattern on the phenyl group and the presence of both the oxazole and piperidine rings. This unique structure may confer specific binding properties and biological activities that are not observed in similar compounds.
特性
分子式 |
C19H24N2O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
1-[[2-(2-methoxy-6-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H24N2O4/c1-12-5-4-6-16(24-3)17(12)18-20-15(13(2)25-18)11-21-9-7-14(8-10-21)19(22)23/h4-6,14H,7-11H2,1-3H3,(H,22,23) |
InChIキー |
QIZDACFQSGOIBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


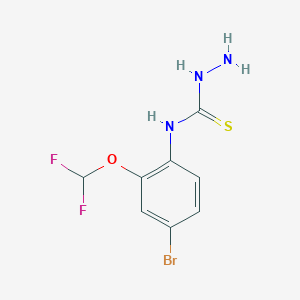
![(2,2,4-Trimethyl-6-(methylsulfonyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B15206532.png)
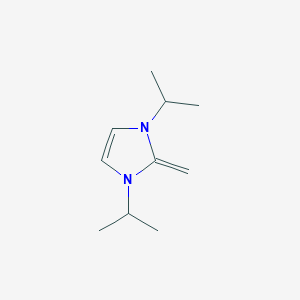
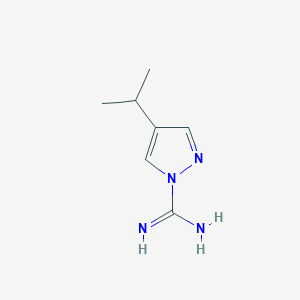
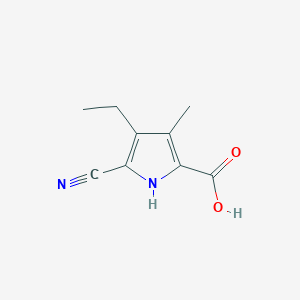

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
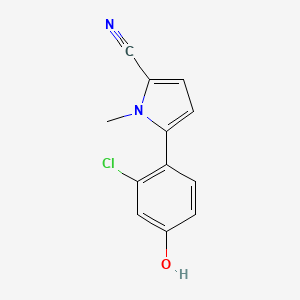
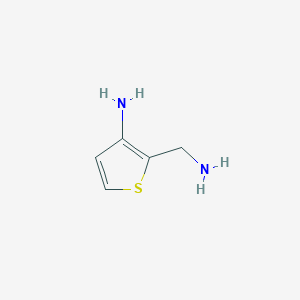
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
